An In-depth Technical Guide to 1-(5-Bromo-3-nitropyridin-2-YL)ethanone (CAS 1363382-81-3)
An In-depth Technical Guide to 1-(5-Bromo-3-nitropyridin-2-YL)ethanone (CAS 1363382-81-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-bromo-3-nitropyridin-2-yl)ethanone, a key building block in contemporary medicinal chemistry. The document delineates its physicochemical properties, outlines a plausible synthetic route with detailed experimental protocols and mechanistic insights, and explores its reactivity in pivotal cross-coupling and substitution reactions. Furthermore, predicted analytical data for structural confirmation, alongside crucial safety and handling information, are presented. This guide is intended to empower researchers in leveraging this versatile molecule for the discovery and development of novel therapeutics.
Introduction: A Versatile Scaffold in Drug Discovery
1-(5-Bromo-3-nitropyridin-2-yl)ethanone is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. Its unique arrangement of substituents—a bromine atom, a nitro group, and an acetyl group—on the pyridine core offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it a versatile platform for the synthesis of a diverse range of compounds, including small molecule inhibitors targeting kinases and G-protein-coupled receptors (GPCRs). This guide aims to provide a detailed technical resource for chemists to effectively utilize this compound in their research endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(5-bromo-3-nitropyridin-2-yl)ethanone is presented in the table below.
| Property | Value | Source |
| CAS Number | 1363382-81-3 | |
| IUPAC Name | 1-(5-bromo-3-nitropyridin-2-yl)ethan-1-one | |
| Molecular Formula | C₇H₅BrN₂O₃ | |
| Molecular Weight | 245.03 g/mol | |
| Canonical SMILES | CC(=O)C1=NC=C(Br)C=C1[O-] | |
| InChI Key | QPUXVERERDQWCV-UHFFFAOYSA-N | |
| Purity | Typically ≥95% | |
| Appearance | Expected to be a solid | N/A |
| LogP | 1.408 |
Synthesis and Mechanism
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-(5-Bromo-3-nitropyridin-2-YL)ethanone.
Step 1: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile
This step involves a nucleophilic aromatic substitution of the bromine atom at the 2-position of 2,5-dibromo-3-nitropyridine with cyanide. The nitro group at the 3-position and the pyridine nitrogen activate the 2-position towards nucleophilic attack.
Protocol:
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To a stirred solution of 2,5-dibromo-3-nitropyridine (25 g, 88.68 mmol) in propionitrile (100 ml), add copper(I) cyanide (CuCN) (8.7 g, 97.55 mmol).
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Heat the reaction mixture to 90°C and maintain for 17 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, allow the mixture to cool to room temperature.
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Dilute the reaction mixture with ethyl acetate (EtOAc) and wash twice with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford 5-bromo-3-nitropyridine-2-carbonitrile as a yellow solid.
Step 2: Grignard Reaction to form 1-(5-Bromo-3-nitropyridin-2-YL)ethanone
The nitrile group of 5-bromo-3-nitropyridine-2-carbonitrile is then converted to a ketone via a Grignard reaction with methylmagnesium bromide, followed by acidic workup.
Protocol:
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In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place a solution of 5-bromo-3-nitropyridine-2-carbonitrile (10 mmol) in anhydrous tetrahydrofuran (THF).
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Cool the solution to 0°C in an ice bath.
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Slowly add methylmagnesium bromide (CH₃MgBr) (1.1 equivalents) in THF dropwise via the dropping funnel, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
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Perform an acidic workup by adding 1 M hydrochloric acid (HCl) and stirring for 30 minutes to hydrolyze the intermediate imine.
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Extract the product with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield 1-(5-bromo-3-nitropyridin-2-yl)ethanone.
Reaction Mechanism
Caption: Mechanism of the Grignard reaction to form the target ketone.
The Grignard reagent (CH₃MgBr) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This addition forms an intermediate imine anion. Subsequent hydrolysis in an acidic medium converts the imine to the corresponding ketone.
Reactivity and Synthetic Applications
The strategic placement of the bromine atom and the activating nitro group makes 1-(5-bromo-3-nitropyridin-2-yl)ethanone an excellent substrate for further functionalization, primarily through Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAᵣ) reactions.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This is a powerful method for generating libraries of compounds for structure-activity relationship (SAR) studies.
General Protocol:
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In a Schlenk flask, combine 1-(5-bromo-3-nitropyridin-2-yl)ethanone (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 mmol).
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Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).
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Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
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Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
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Heat the reaction mixture, typically between 80-100°C, and stir for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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After cooling, perform a standard aqueous workup, extract the product, and purify by column chromatography.
Caption: Suzuki-Miyaura cross-coupling of 1-(5-Bromo-3-nitropyridin-2-YL)ethanone.
Nucleophilic Aromatic Substitution (SNAᵣ)
The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. While the bromine at position 5 is not directly activated for SNAᵣ, harsh conditions or the use of highly nucleophilic reagents could potentially lead to substitution. However, the primary application of SNAᵣ would likely be on derivatives where a leaving group is installed at a more activated position. For the title compound, SNAᵣ is less probable at the bromine position compared to Suzuki coupling.
Analytical Characterization (Predicted)
The following analytical data are predicted based on the structure of 1-(5-bromo-3-nitropyridin-2-yl)ethanone.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons of the acetyl group.
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δ ~2.7 ppm (s, 3H): The methyl protons of the acetyl group.
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δ ~8.6 ppm (d, 1H): The proton at the 4-position of the pyridine ring.
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δ ~9.0 ppm (d, 1H): The proton at the 6-position of the pyridine ring.
Note: The exact chemical shifts are estimations and can be influenced by the solvent used for analysis.
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
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δ ~26 ppm: The methyl carbon of the acetyl group.
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δ ~120-155 ppm: Six signals corresponding to the carbons of the pyridine ring.
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δ ~198 ppm: The carbonyl carbon of the acetyl group.
Mass Spectrometry
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 244 and 246 with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Predicted Fragmentation Pattern:
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Loss of CH₃• (m/z 229/231): From the cleavage of the acetyl methyl group.
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Loss of NO₂• (m/z 198/200): A common fragmentation for nitroaromatic compounds.
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Loss of Br• (m/z 165): Cleavage of the carbon-bromine bond.
Safety and Handling
As with all nitropyridine derivatives, 1-(5-bromo-3-nitropyridin-2-yl)ethanone should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Hazard Statements:
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Harmful if swallowed, in contact with skin, or if inhaled.
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Causes skin and serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands and any exposed skin thoroughly after handling.
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Store in a cool, well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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In case of accidental exposure, seek immediate medical attention.
Conclusion
1-(5-Bromo-3-nitropyridin-2-YL)ethanone is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its multifaceted reactivity allows for the synthesis of diverse and complex molecular entities. This technical guide provides a foundational understanding of its synthesis, reactivity, and handling, serving as a valuable resource for researchers aiming to harness its synthetic utility.
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